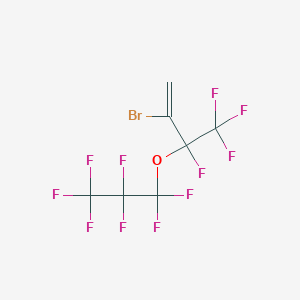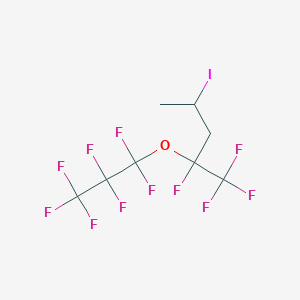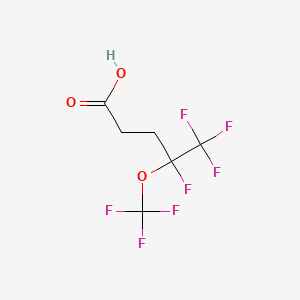![molecular formula C9H4F11N3O3 B3040880 5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole CAS No. 247170-16-7](/img/structure/B3040880.png)
5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole
Übersicht
Beschreibung
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In your compound, various functional groups such as methyl, nitro, and a complex fluoroalkoxy group are attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of your compound would be based on the pyrazole ring, with the various functional groups attached at the 3rd, 4th, and 5th positions. The exact structure would depend on the specific locations of these groups on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by the functional groups present. For example, the nitro group is often associated with explosive properties, while the fluoroalkoxy group might influence the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research on pyrazole derivatives, such as the work by Dalinger et al. (2013), explores the synthesis and reactivity of nitro-substituted pyrazoles, demonstrating their versatility in chemical reactions, including nucleophilic substitution processes. This highlights the potential of such compounds in synthetic chemistry and material science, where specific functional groups can be introduced to achieve desired chemical properties (Dalinger et al., 2013).
Structural Characterization
Studies on pyrazole derivatives often involve detailed structural characterization, as seen in the work by Viveka et al. (2016), which focused on the synthesis, characterization, and crystallographic analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Such research is crucial for understanding the molecular geometry, electronic structure, and intermolecular interactions of pyrazole derivatives, which are essential for their applications in materials science and pharmaceuticals (Viveka et al., 2016).
Potential Applications in Material Science
Pyrazole derivatives have potential applications in material science, as evidenced by research on their electronic properties and reactivity. For instance, the study of hydrogen-bonded structures in pyrazole compounds, as investigated by Portilla et al. (2007), contributes to the understanding of molecular interactions that are pivotal in designing new materials with specific mechanical, electrical, or optical properties (Portilla et al., 2007).
Implications in Pharmaceutical Research
Furthermore, the study of pyrazole derivatives extends to pharmaceutical research, where their structural diversity and reactivity can lead to the development of novel therapeutic agents. Research into the synthesis and characterization of pyrazole-based compounds, such as the work by Wu et al. (2006), can lead to the discovery of compounds with potential biological activities, including antimicrobial, anti-inflammatory, or antipyretic properties (Wu et al., 2006).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, many pyrazole derivatives are used in medicinal chemistry and their mechanisms of action involve interactions with biological targets . Without more information on the intended use of your compound, it’s difficult to speculate on its mechanism of action.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F11N3O3/c1-2-3(23(24)25)4(22-21-2)5(10,7(13,14)15)26-9(19,20)6(11,12)8(16,17)18/h1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLNFQQYSZYSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-nitro-3-[perfluoro(1-propoxyethyl)]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3040799.png)







![[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide](/img/structure/B3040812.png)



